

Preparing [Des-Tyr1]-Met-Enkephalin Stock Solutions: An Application Note and Protocol

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Compound of Interest

Compound Name: [Des-Tyr1]-Met-Enkephalin

Cat. No.: B15573783

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Introduction

[Des-Tyr1]-Met-Enkephalin is a tetrapeptide amide and an analog of Met-enkephalin, an endogenous opioid peptide. As a derivative lacking the N-terminal tyrosine residue, it exhibits altered receptor binding characteristics and is a valuable tool in neuropharmacology and pain research.^[1] This document provides detailed protocols for the preparation, storage, and handling of **[Des-Tyr1]-Met-Enkephalin** stock solutions to ensure consistency and accuracy in experimental settings.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of **[Des-Tyr1]-Met-Enkephalin** is presented in the table below.

Property	Value	Reference
Synonyms	H-Gly-Gly-Phe-Met-OH, GGFM	[2]
CAS Number	61370-88-5	[3][4]
Molecular Formula	C18H26N4O5S	[2][3]
Molecular Weight	410.5 g/mol	[2][3]
Appearance	Lyophilized powder	[2]
Purity	>95%	[2]

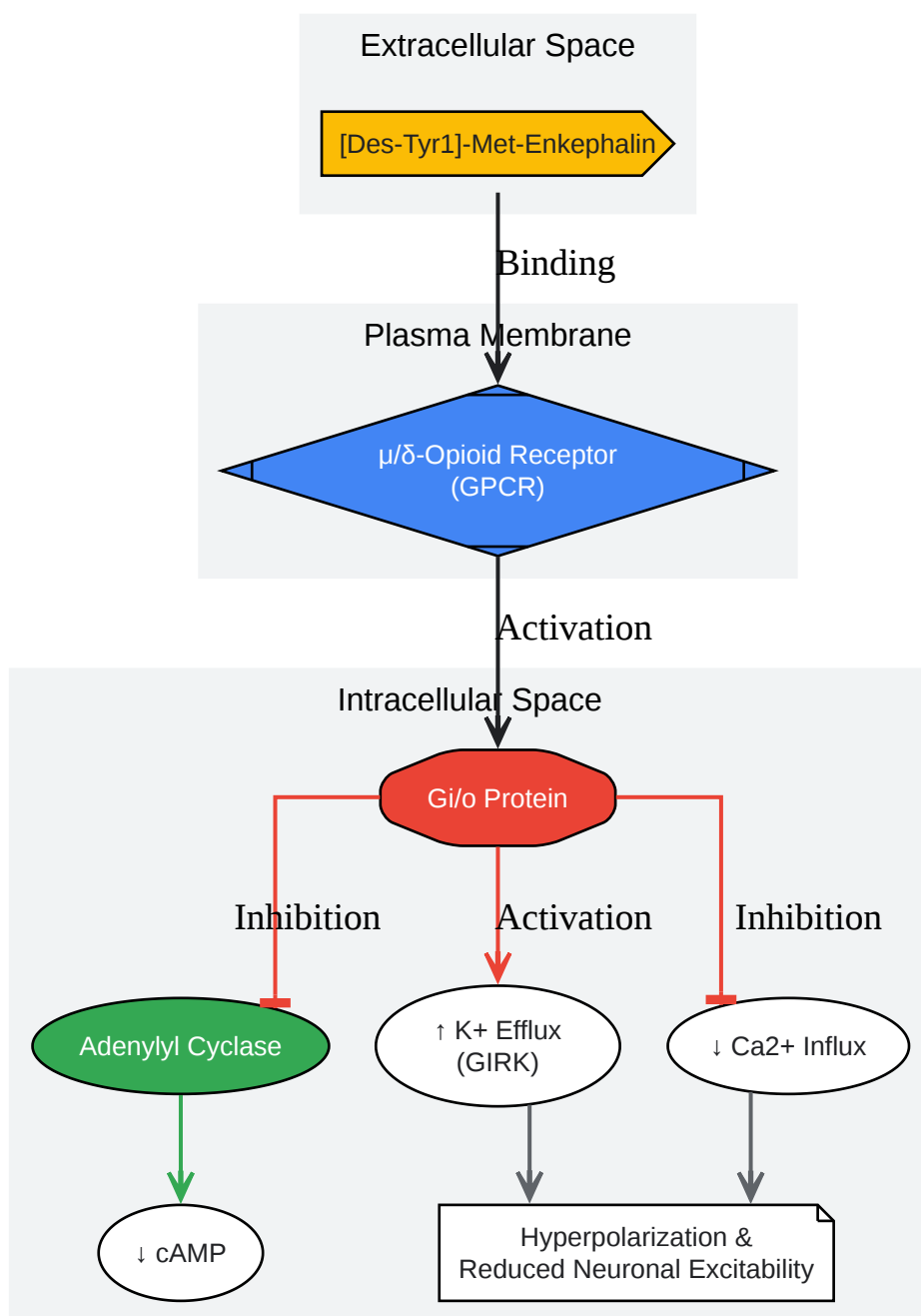
Storage of Lyophilized Powder: For long-term stability, the lyophilized powder should be stored at -20°C.[2]

Receptor Binding Profile

[Des-Tyr1]-Met-Enkephalin is known to interact with opioid receptors, primarily the mu (μ) and delta (δ) subtypes. Enkephalins generally are considered the primary endogenous ligands for the δ -opioid receptor, but also have affinity for the μ -opioid receptor.[5][6][7] The removal of the N-terminal tyrosine, as in **[Des-Tyr1]-Met-Enkephalin**, can alter the binding affinity and selectivity profile. While specific binding affinity data (K_i or IC_{50} values) for **[Des-Tyr1]-Met-Enkephalin** are not readily available in the provided search results, it is understood to be a critical tool for studying the nuanced roles of enkephalinergic signaling.

Signaling Pathway

Upon binding to μ - and δ -opioid receptors, which are G-protein coupled receptors (GPCRs), **[Des-Tyr1]-Met-Enkephalin** is expected to initiate a signaling cascade through the G_i/o protein pathway. This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, it promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits N-type voltage-gated calcium channels. These actions collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, underlying the analgesic and neuromodulatory effects of the peptide.



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Opioid Receptor Signaling Pathway

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol is suitable for preparing a high-concentration stock solution that can be further diluted in aqueous buffers for various in vitro assays.

Materials:

- **[Des-Tyr1]-Met-Enkephalin** (lyophilized powder)
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes
- Pipettes and sterile tips

Procedure:

- **Equilibration:** Allow the vial of lyophilized **[Des-Tyr1]-Met-Enkephalin** to equilibrate to room temperature before opening to prevent condensation.
- **Calculation:** Determine the volume of DMSO required to achieve a 10 mM stock solution.
 - $\text{Volume } (\mu\text{L}) = (\text{Mass of peptide (mg)} / 410.5 \text{ g/mol}) * 100,000$
- **Reconstitution:** Add the calculated volume of DMSO to the vial of the peptide.
- **Dissolution:** Gently vortex or sonicate the solution to ensure the peptide is fully dissolved. Visually inspect the solution for any particulate matter.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: Preparation of an Aqueous Stock Solution

For experiments where DMSO may interfere, an aqueous stock solution can be prepared. The solubility of **[Des-Tyr1]-Met-Enkephalin** in aqueous buffers may be lower than in DMSO.

Materials:

- **[Des-Tyr1]-Met-Enkephalin** (lyophilized powder)

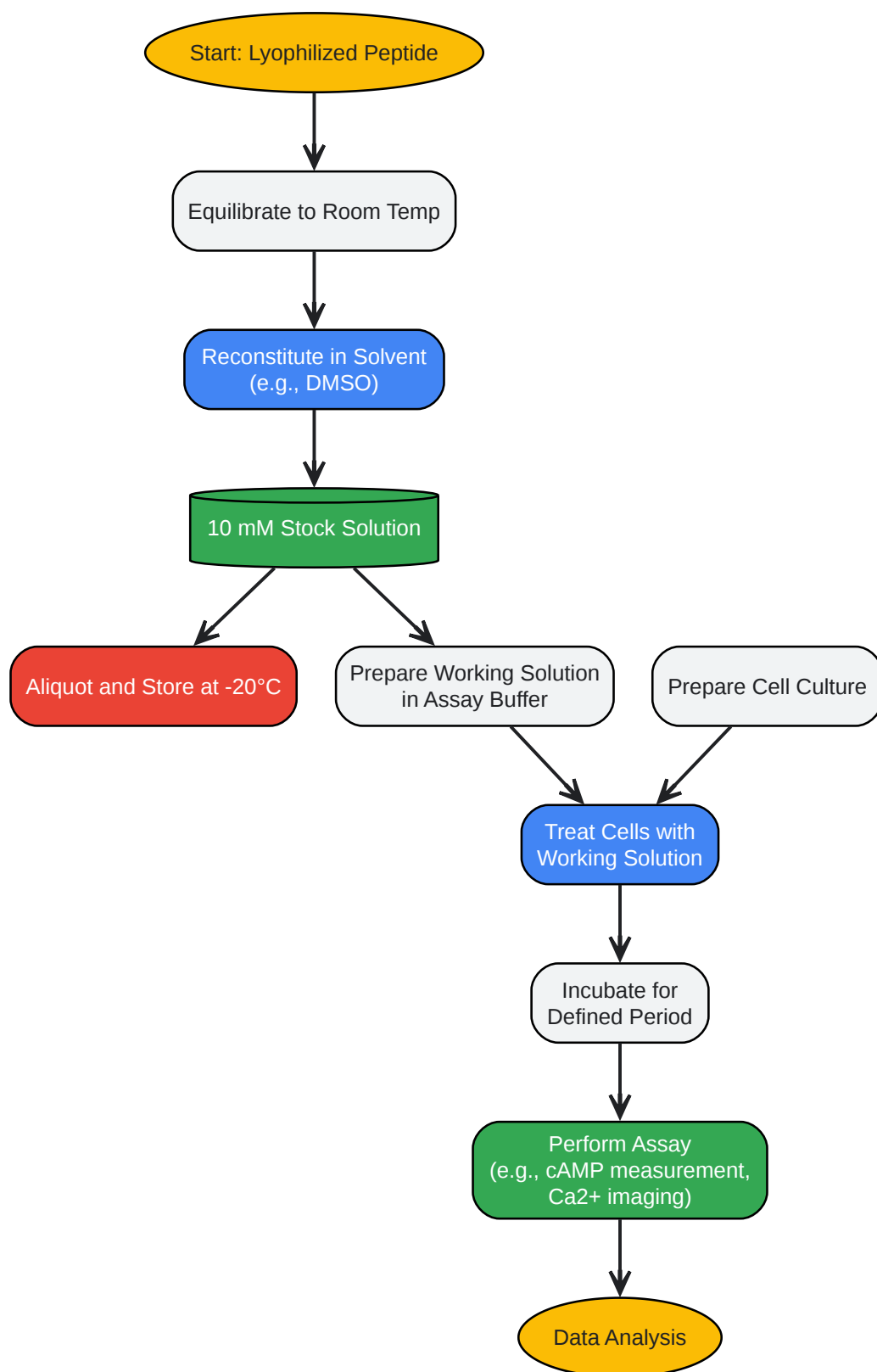
- Sterile, nuclease-free water or phosphate-buffered saline (PBS)
- Sterile microcentrifuge tubes
- Pipettes and sterile tips

Procedure:

- **Equilibration:** Bring the vial of lyophilized peptide to room temperature.
- **Initial Reconstitution:** Add a small amount of sterile water or PBS to the vial.
- **Dissolution:** Gently vortex the solution. If solubility is an issue, sonication may be used to aid dissolution.
- **Dilution:** Once dissolved, dilute the solution to the desired final concentration with the appropriate aqueous buffer.
- **Aliquoting and Storage:** Aliquot the solution and store at -20°C for short-term storage or -80°C for long-term storage.

Experimental Workflow

The following diagram illustrates a general workflow for using the prepared **[Des-Tyr1]-Met-Enkephalin** stock solution in a typical cell-based assay.



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Cell-Based Assay Workflow

Application Data

While specific quantitative data for **[Des-Tyr1]-Met-Enkephalin** is limited in the available literature, data from studies on Met-enkephalin and its analogs can provide a starting point for experimental design.

In Vitro Working Concentrations:

- For cell-based assays, such as those investigating effects on adrenocortical cell proliferation, Met-enkephalin has been used at a concentration of 10^{-6} M (1 μ M).[8]
- In studies of spinal Met-enkephalin release, μ - and δ -opioid receptor agonists have been used at concentrations of 10 μ M.[9]

In Vivo Dosage:

- For in vivo studies in rats investigating adrenal growth, Met-enkephalin analogs have been administered via subcutaneous injection at a dose of 1 nmol/100 g.[8]
- In analgesic studies in mice, an ED₅₀ of 38.5 nmol/mouse was reported for [Met]enkephalin-Arg6-Phe7 when administered directly into the cerebral ventricles.[10]
- For intrathecal injections in rats to study analgesia, Leu-enkephalin produced strong analgesia at doses as low as 0.3 nmol when co-injected with peptidase inhibitors.[11]

Note: These concentrations and dosages are provided as a general guide. The optimal concentration for a specific application should be determined empirically.

Conclusion

Proper preparation and handling of **[Des-Tyr1]-Met-Enkephalin** stock solutions are critical for obtaining reliable and reproducible experimental results. The protocols and information provided in this application note offer a comprehensive guide for researchers. It is recommended to always consult the manufacturer's product data sheet for any lot-specific information. Further investigation into the specific binding affinities and solubility characteristics of **[Des-Tyr1]-Met-Enkephalin** will be beneficial for refining experimental designs.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. [Des-Tyr1]-Met-Enkephalin - Elabscience® [elabscience.com]
- 3. peptide.com [peptide.com]
- 4. (DES-TYR1)-MET-ENKEPHALIN | 61370-88-5 [chemicalbook.com]
- 5. Enkephalin disinhibits mu opioid receptor rich striatal patches via delta opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of delta and mu opioid receptors in mediating the effects of enkephalins on avoidance conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mu opioid receptor involvement in enkephalin activation of dopamine neurons in the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of met-enkephalin on cell proliferation in different models of adrenocortical-cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kappa-opioid receptor stimulation abolishes mu- but not delta-mediated inhibitory control of spinal Met-enkephalin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analgesic activity of the naturally occurring heptapeptide [Met]enkephalin-Arg6-Phe7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparing analgesia and μ -opioid receptor internalization produced by intrathecal enkephalin: requirement for peptidase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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